
3-Methylidenequinolin-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidenequinolin-4-imine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a methylidene group at the 3-position and an imine group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenequinolin-4-imine can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with an amine under acidic or basic conditions. For example, the reaction of 3-formylquinoline with an amine in the presence of an acid catalyst can yield this compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
3-Methylidenequinolin-4-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of 3-Methylidenequinolin-4-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methylidene and imine groups.
Quinazoline: Another heterocyclic compound with a similar core structure but different functional groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
3-Methylidenequinolin-4-imine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
3-methylidenequinolin-4-imine |
InChI |
InChI=1S/C10H8N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6,11H,1H2 |
InChIキー |
IPTLHTZSKNGYSN-UHFFFAOYSA-N |
正規SMILES |
C=C1C=NC2=CC=CC=C2C1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


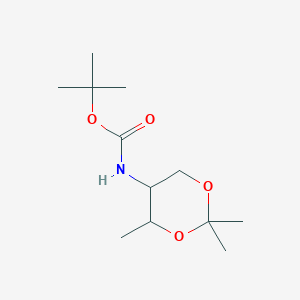
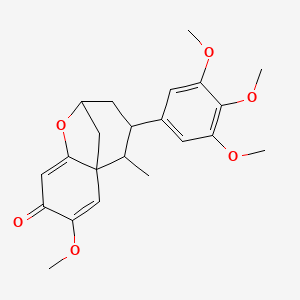
![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
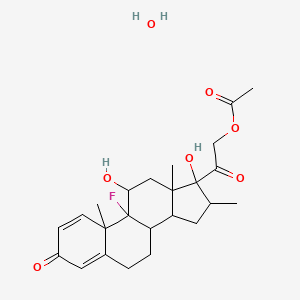
![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)
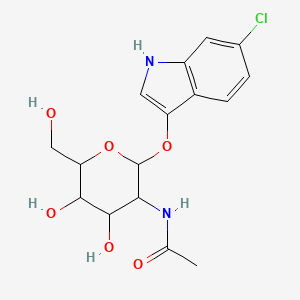
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
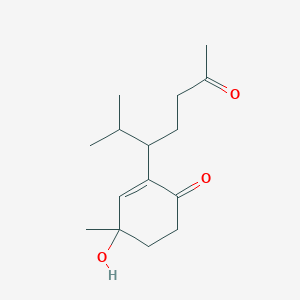
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)
